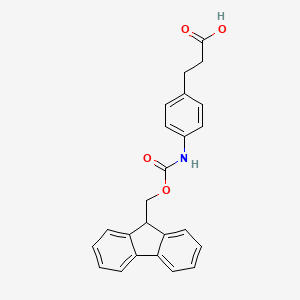

![molecular formula C13H25NO4 B2441772 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid CAS No. 1824521-03-0](/img/structure/B2441772.png)

3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

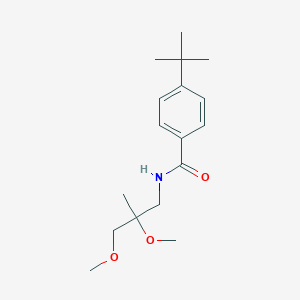

“3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid” is a chemical compound with the CAS Number: 1824521-03-0 . It has a molecular weight of 259.35 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-2,2,4-trimethylpentanoic acid . The InChI code for this compound is 1S/C13H25NO4/c1-8(2)9(13(6,7)10(15)16)14-11(17)18-12(3,4)5/h8-9H,1-7H3,(H,14,17)(H,15,16) .Physical And Chemical Properties Analysis

This compound is a white to light yellow powder . The compound is stable at room temperature .Scientific Research Applications

- Researchers have used Boc-AAILs for dipeptide synthesis, enhancing amide formation without the need for additional bases .

- These anhydrides find applications in peptide coupling reactions and other organic transformations .

- Researchers have developed efficient methods to separate chiral Boc-amino acids, eliminating the need for multiple organic solvents .

Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (Boc-AAILs)

N-tert-Butoxy-Carbonyl Anhydride Formation

Chiral Separation of Boc-Amino Acids

Catalytic Protodeboronation Reactions

Synthesis of N-tert-Butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .

Result of Action

The molecular and cellular effects of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid are currently unknown

properties

IUPAC Name |

2,2,4-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-8(2)9(13(6,7)10(15)16)14-11(17)18-12(3,4)5/h8-9H,1-7H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXATCFVTUFRBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2441689.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2441696.png)

![Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2441697.png)

![5-[(Methylamino)methyl]thiophene-3-carbonitrile](/img/structure/B2441698.png)

![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)